(3S,5S)-5-Methylmorpholine-3-carboxylic acid (3S,5S)-5-Methylmorpholine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17741658
InChI: InChI=1S/C6H11NO3/c1-4-2-10-3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1
SMILES:
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

(3S,5S)-5-Methylmorpholine-3-carboxylic acid

CAS No.:

Cat. No.: VC17741658

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

(3S,5S)-5-Methylmorpholine-3-carboxylic acid -

Specification

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name (3S,5S)-5-methylmorpholine-3-carboxylic acid
Standard InChI InChI=1S/C6H11NO3/c1-4-2-10-3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1
Standard InChI Key GGBFJECGJQKNBL-WHFBIAKZSA-N
Isomeric SMILES C[C@H]1COC[C@H](N1)C(=O)O
Canonical SMILES CC1COCC(N1)C(=O)O

Introduction

(3S,5S)-5-Methylmorpholine-3-carboxylic acid is a heterocyclic organic compound featuring a morpholine ring structure with a methyl group at the 5-position and a carboxylic acid functional group at the 3-position. This compound is significant in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.

Synthesis

The synthesis of (3S,5S)-5-Methylmorpholine-3-carboxylic acid can be achieved through several methods, often involving the reaction of morpholine derivatives with appropriate reagents. Common steps include carboxylation reactions, which may utilize acid catalysts to enhance reaction rates and selectivity.

Biological Activities and Applications

This compound is of interest in scientific research for its potential interactions with biological targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds, enhancing binding affinity with target proteins. Modifications to the morpholine structure can influence its pharmacological properties, making it a valuable scaffold in drug design.

Research Findings

Studies on morpholine derivatives suggest potential antimicrobial and anti-inflammatory properties, which may extend to (3S,5S)-5-Methylmorpholine-3-carboxylic acid. Its ability to modulate receptor activity suggests a role in signaling pathways critical for cellular function.

Similar Compounds

Similar compounds to (3S,5S)-5-Methylmorpholine-3-carboxylic acid include:

Compound NameStructure FeaturesUnique Aspects
Morpholine-2-carboxylic acidCarboxylic acid at position 2Different stereochemistry
Ethyl 4-methylpiperidine-1-carboxylatePiperidine instead of morpholineDifferent ring structure
4-MethylmorpholineContains a methyl group at position 4Lacks carboxylic acid functionality

These compounds share structural similarities but differ in specific functional groups and stereochemistry.

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